molecular formula C7H6O2S B014476 Thiosalicylic acid CAS No. 147-93-3

Thiosalicylic acid

Cat. No. B014476
CAS RN: 147-93-3
M. Wt: 154.19 g/mol
InChI Key: NBOMNTLFRHMDEZ-UHFFFAOYSA-N
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Patent
US06699873B1

Procedure details

To a suspension of 20.0 g (0.112 mol) of thiosalicylic acid in 200 mL of 1,2-dichlorobenzene was added 21.6 mL (0.323 mol) of ethylenediamine. The mixture was refluxed under nitrogen for 4 h then cooled to ca. 60° C. and 50 mL of methanol was added. The solution was allowed to stand at 22° C. over night and the resulting yellow crystalline solid collected and washed with ether to give 10.6 g of pure product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[CH2:11]([NH2:14])[CH2:12][NH2:13].CO>ClC1C=CC=CC=1Cl>[NH:13]1[CH2:12][CH2:11][N:14]=[C:1]1[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[SH:4]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
21.6 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
to stand at 22° C. over night
CUSTOM
Type
CUSTOM
Details
the resulting yellow crystalline solid collected
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
N1C(=NCC1)C1=C(C=CC=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.